[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13473842
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester -](/images/structure/VC13473842.png)
Specification
Molecular Formula | C17H25N3O3 |
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Molecular Weight | 319.4 g/mol |
IUPAC Name | benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1 |
Standard InChI Key | WHEZFDXMQYFQOJ-DZGCQCFKSA-N |
Isomeric SMILES | CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
SMILES | CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The IUPAC name benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate reflects its stereochemical configuration:
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(R)-configuration at the pyrrolidine C3 position.
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(S)-configuration at the 2-amino-propionyl α-carbon.
Molecular Formula and Weight
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Formula: C₁₇H₂₅N₃O₃.
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Molecular weight: 319.4 g/mol.
Synthesis and Reaction Pathways
Key Synthetic Steps
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Pyrrolidine Functionalization:
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Propionyl Group Attachment:
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Coupling of (S)-2-amino-propionic acid using activating agents (e.g., HATU, DCC).
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Benzyl Ester Protection:
Optimization Challenges
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Stereochemical Control: Ensuring (R)- and (S)-configurations requires chiral auxiliaries or asymmetric catalysis .
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Purification: Chromatography (HPLC, flash) is critical due to polar functional groups.
Physicochemical Properties
Biological Activity and Mechanisms
Hypothesized Targets
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Protease Inhibition: Structural similarity to boronic ester protease inhibitors (e.g., bortezomib) .
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Receptor Modulation: Potential interaction with G-protein-coupled receptors (GPCRs) due to pyrrolidine motifs .
Comparative Analysis
Compound | Target | IC₅₀/EC₅₀ | Reference |
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Target Compound | Proteasome (predicted) | N/A | |
Bortezomib | Proteasome | 0.6 nM | |
NK3 Receptor Ligands | NK3 Receptor | 10–100 nM |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35–7.25 (m, 5H, benzyl), δ 4.55 (s, 2H, OCH₂Ph), δ 3.85–3.40 (m, pyrrolidine).
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HRMS: m/z 319.1892 [M+H]⁺ (calc. 319.1895).
Chromatographic Methods
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HPLC: C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.
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